![molecular formula C19H16FN3O3S B2680338 2-(3'-(4-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 899987-13-4](/img/structure/B2680338.png)
2-(3'-(4-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a spiro[indoline-3,2’-thiazolidin] group, and an acetamide group . These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound may have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the spiro[indoline-3,2’-thiazolidin] group suggests that this compound would have a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group might be susceptible to hydrolysis, while the fluorophenyl group might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, which could affect its solubility and distribution in the body .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Research demonstrates that derivatives of 2-(3'-(4-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide have potential as antibacterial agents. For example, a study conducted by Borad et al. (2015) synthesized novel derivatives that showed significant antibacterial activity against various microorganisms, including both Gram-positive and Gram-negative bacteria (Borad, Bhoi, Parmar, & Patel, 2015).
Anti-Inflammatory Properties
Some derivatives of this compound have been found to possess anti-inflammatory properties. For instance, Ma et al. (2011) synthesized thiazolidine-2,4-dione derivatives that significantly inhibited inducible nitric oxide synthase activity and prostaglandin E2 production, suggesting their potential in treating inflammatory diseases (Ma, Xie, Ma, et al., 2011).
Anticonvulsant Evaluation
Nath et al. (2021) explored the anticonvulsant activities of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives. Their findings indicated significant anticonvulsant activity in various tests, highlighting the therapeutic potential of these compounds in seizure disorders (Nath, Shaharyar, Pathania, et al., 2021).
p53 Modulation in Cancer Therapy
Bertamino et al. (2013) synthesized analogues of this compound to study their role in antiproliferative activity and p53 modulation. One derivative showed significant potency in inhibiting the growth of human tumor cells, offering a potential avenue for cancer therapy (Bertamino, Soprano, Musella, et al., 2013).
Hypoglycemic Activity
Nikalje et al. (2012) examined the hypoglycemic activity of thiazolidinedione derivatives. Certain derivatives exhibited promising hypoglycemic activity, indicating potential use in managing diabetes (Nikalje, Deshp, & Une, 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-11-2-7-15-14(8-11)19(18(26)22(15)9-16(21)24)23(17(25)10-27-19)13-5-3-12(20)4-6-13/h2-8H,9-10H2,1H3,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOCHWJFDRFYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC=C(C=C4)F)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate](/img/structure/B2680257.png)


![ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2680262.png)
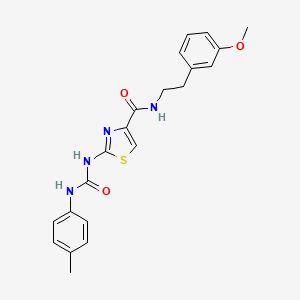
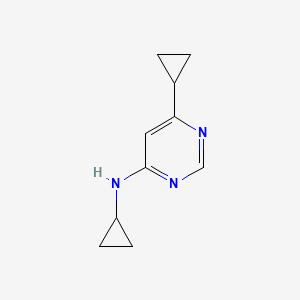
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2680266.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2680267.png)
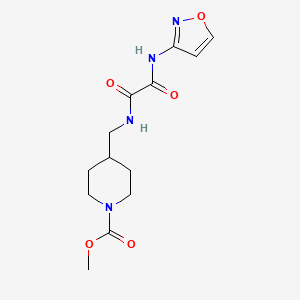
![2-{[(Pentan-2-yl)amino]methyl}phenol](/img/structure/B2680272.png)
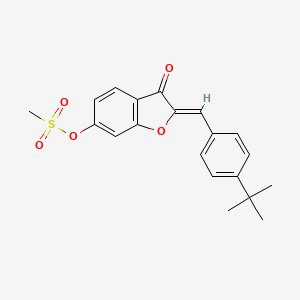

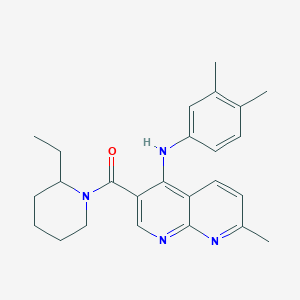
![2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2680278.png)
